2,5-di-tert-butylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Di-tert-butylaniline hydrochloride is an organic compound with the molecular formula C14H23N·HCl. It is a derivative of aniline, where two tert-butyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and material science.
Synthetic Routes and Reaction Conditions:
-
Grignard Reaction:
Starting Materials: Aniline and tert-butyl bromide.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere using a Grignard reagent (tert-butyl magnesium bromide) in a solvent like diethyl ether.
Procedure: Aniline is reacted with tert-butyl magnesium bromide to form the intermediate, which is then treated with hydrochloric acid to yield this compound.
-
Friedel-Crafts Alkylation:
Starting Materials: Aniline, tert-butyl chloride, and a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is conducted at low temperatures to prevent over-alkylation.
Procedure: Aniline undergoes alkylation with tert-butyl chloride in the presence of aluminum chloride, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Conditions: Reactions are usually carried out in acidic or neutral media.
Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Conditions: Reactions are typically performed under mild conditions to prevent over-reduction.
Products: Reduction can yield amines or other reduced forms of the compound.
-
Substitution:
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Reactions are conducted under controlled temperatures to ensure selective substitution.
Products: Halogenated derivatives of 2,5-di-tert-butylaniline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride.
Major Products:
- Oxidized derivatives such as quinones.
- Reduced forms like secondary amines.
- Halogenated compounds.
Chemistry:
Ligand Synthesis: Used in the preparation of bidentate nitrogen ligands for coordination chemistry.
Catalysis: Acts as a precursor for catalysts in organic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Medicine:
Pharmaceutical Intermediates: Serves as an intermediate in the synthesis of drugs and bioactive molecules.
Industry:
Material Science: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-di-tert-butylaniline hydrochloride exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In biological systems, it may interact with enzyme active sites, inhibiting their function by mimicking natural substrates or binding to allosteric sites.
Comparison with Similar Compounds
2,4,6-Tri-tert-butylaniline: Similar in structure but with an additional tert-butyl group, leading to different steric and electronic properties.
2-tert-Butylaniline: Lacks the second tert-butyl group, resulting in different reactivity and applications.
Uniqueness:
Steric Hindrance: The presence of two bulky tert-butyl groups at the 2 and 5 positions provides significant steric hindrance, affecting its reactivity and interactions.
Electronic Effects: The tert-butyl groups also influence the electronic properties of the benzene ring, making it a unique compound for specific applications in synthesis and catalysis.
Properties
CAS No. |
2629960-69-4 |
---|---|
Molecular Formula |
C14H24ClN |
Molecular Weight |
241.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.